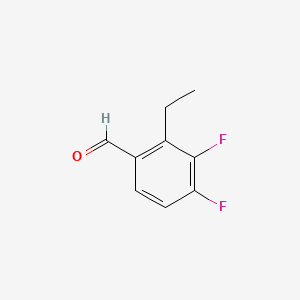

2-Ethyl-3,4-difluorobenzaldehyde

Description

Properties

Molecular Formula |

C9H8F2O |

|---|---|

Molecular Weight |

170.16 g/mol |

IUPAC Name |

2-ethyl-3,4-difluorobenzaldehyde |

InChI |

InChI=1S/C9H8F2O/c1-2-7-6(5-12)3-4-8(10)9(7)11/h3-5H,2H2,1H3 |

InChI Key |

ZUFUYKBQSIPTKF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1F)F)C=O |

Origin of Product |

United States |

Preparation Methods

Grignard Reagent Approach Using 3,4-Difluorobromobenzene

One robust method involves the formation of a Grignard reagent from 3,4-difluorobromobenzene, followed by reaction with an electrophilic formyl source such as N,N-dimethylformamide (DMF). This approach allows the introduction of the aldehyde group at the para position relative to the fluorines.

Step 1: Formation of Grignard Reagent

Magnesium metal is activated in tetrahydrofuran solvent with iodine and a small amount of isopropyl chloride to initiate the reaction. Then, 3,4-difluorobromobenzene is added dropwise at low temperature (0 to 10 °C) to form 3,4-difluorophenylmagnesium bromide.

Step 2: Formylation

The Grignard reagent solution is reacted with a tetrahydrofuran solution of N,N-dimethylformamide at temperatures between 0 and 10 °C. After completion, the reaction mixture is quenched with water, acidified, and the product is extracted and purified by vacuum distillation.

-

This method improves product yield and purity by controlling reaction temperatures to minimize side reactions. The overall yield of 3,4-difluorobenzaldehyde via this method is high, typically above 80% with excellent purity.

Extension to 2-Ethyl Substitution

To obtain 2-ethyl-3,4-difluorobenzaldehyde, the ethyl group can be introduced either before or after the aldehyde formation by appropriate alkylation or cross-coupling methods on the aromatic ring.

| Step | Reagents and Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Mg, THF, I2, isopropyl chloride, 3,4-difluorobromobenzene | 0–10 | - | Grignard reagent formation |

| 2 | N,N-dimethylformamide, THF | 0–10 | 80+ | Formylation, quench, purification |

Borate-Mediated Synthesis and Azide Reduction for Amino-Substituted Analogues

Although primarily for 2-amino-3,4-difluorobenzaldehyde, this method provides insights into functional group transformations on the difluorobenzaldehyde scaffold.

- The 3,4-disubstituted phenyl cyclic acetal is treated with organolithium and trialkoxy borane to form a borate intermediate.

- This intermediate undergoes azidation and reductive conversion using sodium borohydride and copper catalysts to introduce an amino group at the 2-position.

- The reaction proceeds under mild conditions with high yields (up to 96.5%) and minimal side reactions.

This method illustrates the possibility of selective functionalization on the difluorobenzaldehyde ring, which can be adapted for ethyl group introduction by modifying the organolithium reagents or subsequent alkylation steps.

Nucleophilic Aromatic Substitution for Fluorine Displacement

In some cases, nucleophilic displacement of fluorine atoms on 3,4-difluorobenzaldehyde with alkyl or sulfonyl nucleophiles is performed to introduce various substituents.

- Sodium alkyl sulfinates can displace the 4-fluoro substituent to form alkyl sulfones.

- Subsequent oxidation and nitration steps lead to further functionalized derivatives.

- This method is useful for diversifying the substitution pattern but less directly applicable for ethyl introduction at the 2-position.

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Grignard Reaction with DMF | Direct formylation via Grignard reagent | High yield, good purity | Requires low temperature control | 80–90 |

| Borate-Mediated Azide Reduction | Mild conditions, high selectivity for amino group | High yield, mild reaction conditions | More complex, multi-step process | 90+ |

| Nucleophilic Aromatic Substitution | Allows substitution of fluorine atoms | Versatile for functionalization | Less direct for ethyl substitution | Variable |

Summary and Recommendations

- The Grignard reagent method remains the most straightforward and efficient approach for synthesizing 3,4-difluorobenzaldehydes and can be adapted for 2-ethyl substitution by incorporating ethylation steps.

- The borate-mediated method offers a powerful alternative for introducing amino groups and can inspire similar strategies for ethyl group incorporation.

- For industrial-scale synthesis, controlling reaction temperatures and purification steps is critical to maximize yield and purity.

- Further functionalization methods such as nucleophilic aromatic substitution provide additional versatility but may require more complex reaction sequences.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Ethyl-3,4-difluorobenzaldehyde with structurally or functionally related compounds, based on evidence from fluorinated aromatics and benzaldehyde derivatives:

Key Structural and Functional Insights :

Substituent Effects :

- Fluorine vs. Hydroxyl Groups : Fluorine atoms (e.g., in 3,4-difluorobenzoic acid) increase electronegativity and resistance to metabolic degradation compared to hydroxyl groups (e.g., in 3,4-dihydroxybenzeneacrylic acid) .

- Ethyl Group : The 2-ethyl substituent in the target compound likely enhances lipophilicity, improving membrane permeability in drug candidates but reducing aqueous solubility .

Reactivity :

Applications :

- Pharmaceuticals : Fluorinated benzaldehydes are precursors to bioactive molecules (e.g., kinase inhibitors), while dihydroxy derivatives (e.g., 3,4-dihydroxybenzeneacrylic acid) serve as antioxidants .

- Material Science : The ethyl-fluorine combination may stabilize charge-transfer complexes in electronic materials .

Research Findings and Limitations

- Synthetic Challenges : Fluorinated benzaldehydes often require specialized fluorination techniques (e.g., Balz-Schiemann reaction), increasing production costs compared to hydroxylated analogs .

- Toxicity Data: Limited evidence on the toxicity of 2-Ethyl-3,4-difluorobenzaldehyde, though related compounds (e.g., 2,3-dihydroxybenzaldehyde) show low acute toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.